molecular formula C12H14BrNO2 B8159057 3-Bromo-5-(cyclobutylmethoxy)benzamide

3-Bromo-5-(cyclobutylmethoxy)benzamide

Cat. No.: B8159057
M. Wt: 284.15 g/mol
InChI Key: NXPPYYAKSJTRRC-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclobutylmethoxy)benzamide is a brominated benzamide derivative characterized by a cyclobutylmethoxy substituent at the 5-position of the benzene ring and a bromine atom at the 3-position. Its molecular formula is inferred as C₁₂H₁₄BrNO₂, with a calculated molecular weight of 284.16 g/mol. The cyclobutylmethoxy group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkoxy-substituted analogs.

Properties

IUPAC Name

3-bromo-5-(cyclobutylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-9(12(14)15)5-11(6-10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPPYYAKSJTRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=CC(=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclobutylmethoxy)benzamide typically involves the following steps:

    Methoxylation: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclobutylmethanol derivative with a methoxybenzene precursor.

    Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated and methoxylated benzene derivative with an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclobutylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, elevated temperatures.

    Reduction: LiAlH4, NaBH4, ethanol or ether as solvents, room temperature or slightly elevated temperatures.

    Substitution: Nucleophiles (OH-, RO-, NH2-), solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), and catalysts such as palladium (Pd) or copper (Cu).

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(cyclobutylmethoxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclobutylmethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
3-Bromo-5-(cyclobutylmethoxy)benzamide Cyclobutylmethoxy C₁₂H₁₄BrNO₂ 284.16 (calculated) Not reported Steric bulk, moderate lipophilicity -
3-Bromo-5-methoxybenzamide Methoxy C₈H₈BrNO₂ 230.06 Not provided Smaller substituent, higher polarity
3-Bromo-5-(trifluoromethoxy)benzamide Trifluoromethoxy C₈H₅BrF₃NO₂ 284.03 144–146 Strong electron-withdrawing group, high lipophilicity
3-Chloro-5-(cyclopropylmethoxy)benzamide Cyclopropylmethoxy C₁₁H₁₂ClNO₂ 225.67 Not reported Smaller cycloalkoxy group, lower molecular weight

Key Observations :

Substituent Size and Lipophilicity: The cyclobutylmethoxy group in the target compound provides greater steric bulk compared to methoxy () and cyclopropylmethoxy (). This bulk may reduce solubility in polar solvents but enhance membrane permeability in biological systems. The trifluoromethoxy group () introduces strong electron-withdrawing effects and high lipophilicity, likely influencing binding affinity in enzyme inhibition (e.g., Pseudomonas aeruginosa virulence inhibition, as suggested in ).

Halogen Effects :

  • Replacing bromine with chlorine (as in ) reduces molecular weight (~45 g/mol difference) and alters electronic properties. Bromine’s larger atomic radius may enhance van der Waals interactions in target binding.

Melting Points :

  • The trifluoromethoxy analog exhibits a sharp melting point (144–146°C), attributed to strong intermolecular dipole-dipole interactions and crystallinity induced by the fluorine atoms . Data for the cyclobutylmethoxy variant are unavailable but predicted to be lower due to reduced symmetry.

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